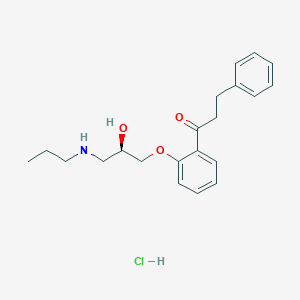
(r)-(+)-Propafenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(r)-(+)-Propafenone hydrochloride is a pharmaceutical compound used to treat arrhythmia, a condition where the heart beats irregularly. It is a class Ic antiarrhythmic drug that works by blocking sodium channels in the heart, thereby slowing down the electrical activity that causes irregular heartbeats.
作用机制
The mechanism of action of (r)-(+)-Propafenone hydrochloride involves the blockade of sodium channels in the heart. This slows down the electrical activity that causes irregular heartbeats, thereby restoring normal heart rhythm. In addition, (r)-(+)-Propafenone hydrochloride also blocks potassium channels, which prolongs the action potential in the heart and further stabilizes the heart rhythm.
生化和生理效应
The biochemical and physiological effects of (r)-(+)-Propafenone hydrochloride include a decrease in heart rate, a decrease in the frequency and severity of arrhythmias, and an improvement in cardiac function. However, (r)-(+)-Propafenone hydrochloride may also have some negative effects on the heart, such as proarrhythmic effects and the potential for drug interactions.
实验室实验的优点和局限性
The advantages of using (r)-(+)-Propafenone hydrochloride in lab experiments include its well-established antiarrhythmic properties, its ability to block both sodium and potassium channels in the heart, and its potential for use in the treatment of other cardiovascular diseases. However, the limitations of using (r)-(+)-Propafenone hydrochloride in lab experiments include its potential for proarrhythmic effects and the need for careful monitoring of drug interactions.
未来方向
For the study of (r)-(+)-Propafenone hydrochloride include the investigation of its potential use in the treatment of other cardiovascular diseases, such as hypertension and heart failure. In addition, further research is needed to better understand the proarrhythmic effects of (r)-(+)-Propafenone hydrochloride and to develop strategies for minimizing these effects. Finally, the development of new and more effective antiarrhythmic drugs based on the mechanism of action of (r)-(+)-Propafenone hydrochloride is an important area of future research.
合成方法
The synthesis method of (r)-(+)-Propafenone hydrochloride involves the conversion of 1-(2-hydroxyphenyl)-2-(propylamino)propan-1-one to (r)-(+)-Propafenone hydrochloride. This is achieved through a series of chemical reactions, including the reduction of the ketone group to a secondary alcohol, the protection of the hydroxyl group, and the resolution of the racemic mixture to obtain the desired enantiomer.
科学研究应用
(r)-(+)-Propafenone hydrochloride has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating various types of arrhythmias, including atrial fibrillation, ventricular tachycardia, and supraventricular tachycardia. In addition, (r)-(+)-Propafenone hydrochloride has been investigated for its potential use in the treatment of other cardiovascular diseases, such as hypertension and heart failure.
属性
CAS 编号 |
107381-35-1 |
|---|---|
产品名称 |
(r)-(+)-Propafenone hydrochloride |
分子式 |
C21H28ClNO3 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m1./s1 |
InChI 键 |
XWIHRGFIPXWGEF-GMUIIQOCSA-N |
手性 SMILES |
CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
规范 SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



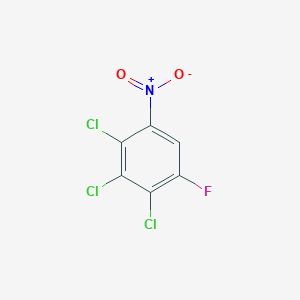
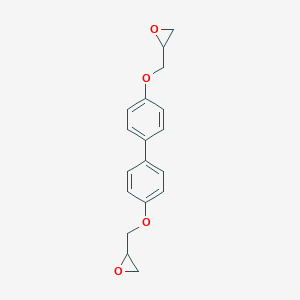
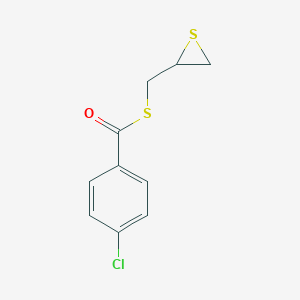
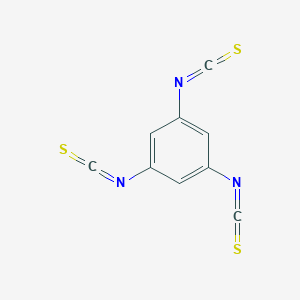

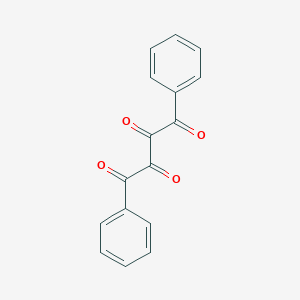
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
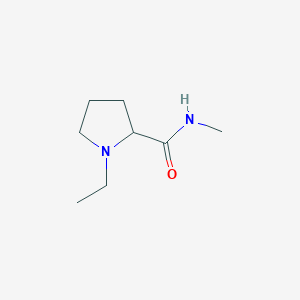
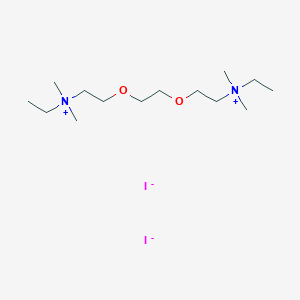
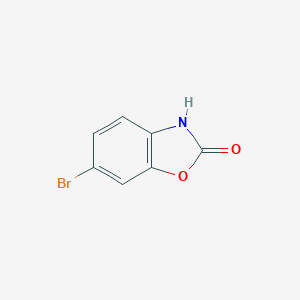
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
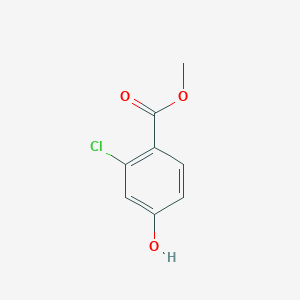
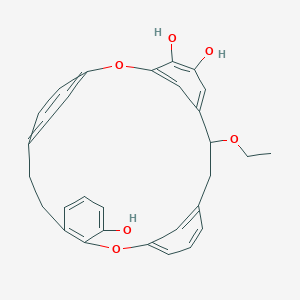
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)